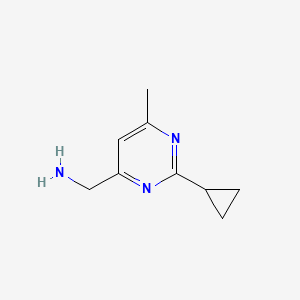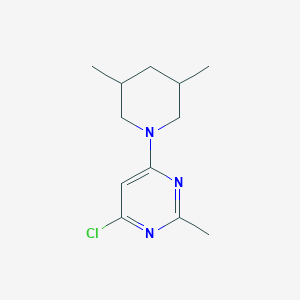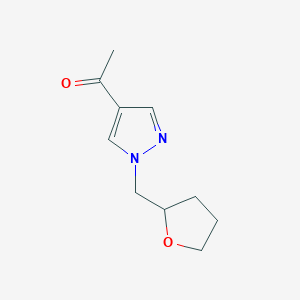
1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one
Übersicht
Beschreibung
The compound “1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules . It also contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and pyrazole rings, as well as the ethanone group . The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the oxygen atom in the tetrahydrofuran ring could potentially allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
- The related pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, has been synthesized and characterized using spectroscopic techniques. Its crystal structure was confirmed by X-ray diffraction studies, demonstrating the compound's potential in structural analysis and materials science (Delgado et al., 2020).
Synthesis of Ditopic Ligands
- Research has been conducted on the synthesis of compounds containing bis(1H-pyrazol-1-yl)methane fragments, highlighting the utility of these compounds in creating chelating ligands. These compounds play a significant role in coordination chemistry and could be pivotal in the development of new materials and catalysts (Nudnova et al., 2007).
Development of Novel Heterocycles
- Research has focused on synthesizing novel heterocycles involving pyrazolin-N-thioamides, demonstrating the versatility of these compounds in creating new molecules with potential applications in pharmacology and materials science (Kariuki et al., 2022).
Molecular Docking and Insecticidal Evaluation
- Studies have explored the insecticidal activity of pyrazole-based tetrahydropyrimidine derivatives, indicating the potential of these compounds in developing new insecticides or related applications. This research demonstrates the biological activity of these molecules (Halim et al., 2020).
Electrocatalytic Activity in Copper(II) Complexes
- Copper(II) complexes containing bis(pyrazol-1-yl)methane ligands have been synthesized and investigated for their electrocatalytic activities. This research highlights the potential of these compounds in electrochemical applications, such as sensors or catalysts (Potapov et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)9-5-11-12(6-9)7-10-3-2-4-14-10/h5-6,10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRBPUVIJSIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
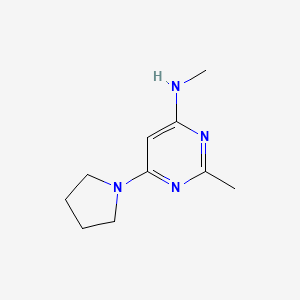
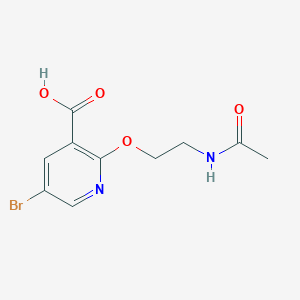
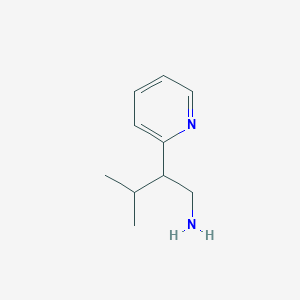
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)

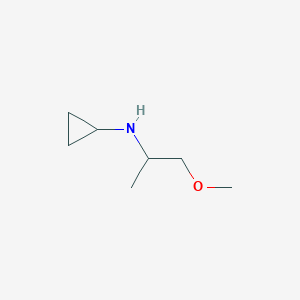
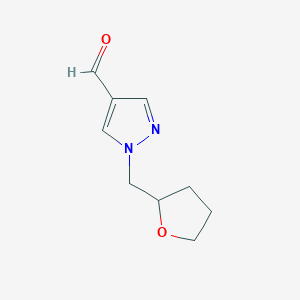
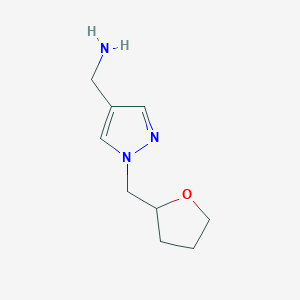
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)
![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)
